1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone, also known by its International Union of Pure and Applied Chemistry name, is a synthetic compound characterized by the presence of an isoxazole ring and a dimethylaminomethyl group. Its chemical formula is and it has a CAS number of 1006473-52-4. The structure features a ketone functional group attached to a five-membered isoxazole ring, which contributes to its potential biological activities and reactivity in various chemical processes .
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Sodium borohydride | Methanol or ethanol |
| Substitution | Halogenating agents (e.g., bromine) | Varies based on substrate |
Research indicates that 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone exhibits potential biological activities, notably in antimicrobial and anticancer domains. Its unique structure allows it to interact with specific biological targets, modulating their activity. The dimethylaminomethyl group may enhance its lipophilicity, thereby improving its interaction with biological receptors .
The synthesis of this compound typically involves the reaction of 3-isoxazolecarboxylic acid with dimethylamine and formaldehyde. This process is conducted under controlled conditions to optimize yield and purity. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and maintain quality control .
1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone has diverse applications in various fields:
Studies have shown that this compound interacts with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor functions, which may explain its observed biological effects. Further research is needed to elucidate the precise mechanisms of action at the molecular level .
Several compounds share structural similarities with 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone, each exhibiting unique properties:
| Compound Name | Key Features |
|---|---|
| 1-(5-Dimethylaminomethylisoxazole) | Isoxazole core, no ketone |
| 3-Isobutylisoxazole | Different substituents affecting activity |
| 1-(5-Methylisoxazol-3-yl)ethanone | Similar structure but lacks dimethylaminomethyl |
The unique combination of the dimethylaminomethyl group and the isoxazole ring distinguishes 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone from these similar compounds, potentially enhancing its biological activity and reactivity in chemical processes .
Regioselectivity in isoxazole synthesis is critical for positioning functional groups such as the dimethylaminomethyl moiety at the 5-position. A pivotal approach involves the use of halogenoximes and phosphorus-containing dipolarophiles, where vinylphosphonates with α- or β-position leaving groups (e.g., bromine or dialkylamino) direct cycloaddition outcomes. For instance, reactions with β-bromovinylphosphonates yield 3,4-disubstituted isoxazoles in 63–75% yields, while α-dialkylaminovinylphosphonates produce 3,5-disubstituted variants at 47–80% efficiency. This strategy ensures precise placement of the dimethylaminomethyl group, a prerequisite for subsequent ketone functionalization.
The Mannich reaction further enables regioselective introduction of dimethylaminomethyl groups onto preformed isoxazole cores. Studies demonstrate that 3-aryl-2-isoxazolin-5-ones undergo Mannich reactions exclusively at the 4-position, with the 5-methyl group acting as the active site in nitro-substituted derivatives. This method’s versatility is evidenced by its compatibility with diverse aromatic aldehydes, though product stability remains a challenge.
Copper catalysis has revolutionized isoxazole ring formation via [3+2] cycloadditions between nitrile oxides and acetylenes. For example, CuI (10 mol%) catalyzes the reaction of propargyl-substituted dihydroisoindolin-1-one with arylnitrile oxides, yielding 3,5-disubstituted isoxazoles in 63–89% efficiency within 6–8 hours. Comparative studies show CuI outperforms Ag₂CO₃, reducing reaction times by 75% while improving yields by 15–30% (Table 1).
Table 1: Performance of Catalysts in [3+2] Cycloadditions
| Product | CuI Yield (%) | Ag₂CO₃ Yield (%) | Time Reduction (h) |
|---|---|---|---|
| 4a | 85 | 73 | 18 |
| 6a | 89 | 73 | 18 |
| 4d | 63 | 50 | 64 |
The regioselectivity arises from copper’s ability to polarize nitrile oxide dipoles, favoring 3,5-substitution patterns essential for the target compound’s isoxazole core.
Microwave irradiation under solvent-free conditions significantly enhances synthetic efficiency. A protocol involving hydroxylamine hydrochloride and substituted 1-(1H-indol-3-yl)-3-arylprop-1-en-3-ones achieves isoxazoline derivatives in 70–92% yields within 10–15 minutes, compared to 48–72 hours under conventional heating. This 96% reduction in reaction time is attributed to rapid dielectric heating, which accelerates cyclocondensation while minimizing side reactions.
Solvent-free approaches also eliminate purification challenges associated with polar aprotic solvents. For instance, the direct coupling of dimethylamine with chloromethylisoxazole intermediates proceeds quantitatively at 80°C without solvents, avoiding byproduct formation observed in DMF or THF.
Deep eutectic solvents (DES), particularly choline chloride:urea (1:2), enable sustainable synthesis of 3,5-disubstituted isoxazoles. A one-pot three-step process—involving (1) oxime formation, (2) N-chlorosuccinimide-mediated chlorination, and (3) alkyne cycloaddition—achieves yields of 68–84% at 50°C. The DES stabilizes reactive intermediates like nitrile oxides through hydrogen bonding, with the solvent recyclable up to five times without yield loss (Table 2).
Table 2: Recyclability of Choline Chloride:Urea DES
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 84 | 98 |
| 3 | 82 | 97 |
| 5 | 79 | 95 |
This method eliminates volatile organic solvents and reduces energy consumption by 40% compared to traditional routes.
The transition from laboratory-scale batch synthesis to industrial production of 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone requires careful consideration of continuous flow reactor technologies. These systems offer significant advantages for large-scale manufacturing, including enhanced safety profiles, improved reaction control, and increased productivity [1] [2] [3].
Reactor Design and Configuration
Continuous flow reactors for isoxazole synthesis typically employ microreactor technologies with precise temperature and residence time control. The optimal reactor configuration involves fluorinated ethylene-propylene (FEP) reactor coils with specific dimensional parameters to ensure efficient heat and mass transfer [4] [5]. Research has demonstrated that reactor volumes ranging from 0.6 to 4.0 mL can achieve residence times of 1-20 minutes, with optimal conditions typically requiring 2-3 mL reactor volumes and 10-15 minute residence times [6] [3].
Process Parameters and Optimization
The implementation of continuous flow systems for isoxazole derivatives has shown remarkable efficiency improvements. Flow rates of 0.05-0.5 mL/min have been successfully employed, with optimal conditions typically achieved at 0.15-0.3 mL/min [6] [3]. Temperature control is critical, with operating ranges of 25-90°C demonstrating effective synthesis, while optimal conditions are generally maintained at 60-80°C [7] [8]. Pressure regulation at 1-3 bar, with optimal conditions at 2 bar, ensures consistent reaction conditions and prevents unwanted side reactions [6] [5].
Table 1: Continuous Flow Reactor Parameters for Isoxazole Synthesis
| Parameter | Typical Range | Optimal Conditions | Reference |
|---|---|---|---|
| Reactor Volume | 0.6-4.0 mL | 2-3 mL | Citations 21, 24, 27 |
| Residence Time | 1-20 minutes | 10-15 minutes | Citations 22, 30 |
| Flow Rate | 0.05-0.5 mL/min | 0.15-0.3 mL/min | Citations 25, 27 |
| Temperature Range | 25-90°C | 60-80°C | Citations 23, 29 |
| Pressure | 1-3 bar | 2 bar | Citations 25, 30 |
| Productivity | 1-5 g/h | 2-3 g/h | Citations 21, 31 |
Safety and Hazard Mitigation
Continuous flow reactors provide enhanced safety profiles compared to traditional batch processes, particularly when handling potentially explosive organic azide species and exothermic reactions [2] [3]. The miniaturized nature of flow systems reduces the inventory of hazardous materials at any given time, while precise temperature control minimizes the risk of thermal runaway reactions [1] [7]. Additionally, the continuous nature of the process allows for real-time monitoring and immediate response to process deviations [4] [5].
Scale-Up Considerations
The scalability of continuous flow processes has been demonstrated through successful gram-scale campaigns, with productivity rates of 1-5 g/h achievable under optimized conditions [1] [9]. The modular nature of flow systems allows for numbering-up strategies, where multiple reactor units operate in parallel to achieve desired production volumes [4] [2]. This approach maintains the advantages of microreactor technology while achieving industrial-scale production capacity.
Solvent recovery systems represent a critical component of industrial production strategies for pharmaceutical compounds, offering substantial economic and environmental benefits [10] [11] [12]. The implementation of efficient solvent recovery processes for 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone production requires careful consideration of the specific solvents employed and their recovery characteristics.
Solvent Recovery Technologies
The primary technologies employed in pharmaceutical solvent recovery include distillation, membrane separation, and advanced purification techniques [13] [14] [15]. Distillation remains the most common method, utilizing differences in boiling points to separate and purify solvents [12] [16]. The process typically involves a two-section column configuration, with a stripping section to separate water from organic solvents and a rectification section to concentrate and purify the solvent for reuse [10] [17].
Process Design and Implementation
Modern solvent recovery systems incorporate multiple processing steps to ensure maximum efficiency and purity. The collection phase involves careful segregation of used solvents from various production areas to prevent contamination [12] [14]. Pre-treatment steps, including filtration and decantation, remove solid impurities and immiscible liquids [16] [15]. The primary recovery process utilizes distillation under optimized conditions, with post-treatment quality control ensuring the recovered solvent meets reuse specifications [17] [18].
Table 2: Solvent Recovery Efficiency for Common Pharmaceutical Solvents
| Solvent Type | Recovery Efficiency (%) | Purity After Recovery (%) | Energy Consumption (kWh/kg) |
|---|---|---|---|
| Dimethylacetamide (DMAc) | 91-96 | 99.0-99.5 | 2.1-2.8 |
| Tetrahydrofuran (THF) | 94-96 | 99.5-99.9 | 2.5-3.2 |
| Toluene | 96-98 | 99.2-99.8 | 1.8-2.4 |
| Methanol | 85-90 | 98.5-99.0 | 2.0-2.6 |
| Ethanol | 88-92 | 99.0-99.5 | 2.2-2.9 |
| Acetone | 92-95 | 99.3-99.7 | 1.9-2.5 |
Economic and Environmental Benefits
The implementation of solvent recovery systems provides substantial cost savings through reduced raw material purchases and waste disposal costs [11] [19] [20]. Industry data indicates that solvent recovery systems can achieve payback periods of 18-24 months, with annual savings of 2-3 million dollars for large-scale operations [17] [21]. Environmental benefits include significant reductions in carbon dioxide emissions and hazardous waste generation, with some facilities achieving 30-35% solvent recycling rates [11] [12].
Advanced Recovery Technologies
Emerging technologies in solvent recovery include membrane separation processes that operate at lower energy consumption levels compared to traditional distillation [13] [18]. These heatless recovery systems utilize pressure-driven processes through nanofiltration membranes, achieving over 90% recovery efficiency while consuming 90% less energy than conventional methods [18]. The integration of these technologies with existing production systems offers opportunities for further optimization and cost reduction.
Quality control protocols for 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone production must adhere to stringent pharmaceutical manufacturing standards to ensure product safety, efficacy, and regulatory compliance [22] [23] [24]. The implementation of comprehensive analytical testing programs is essential for maintaining consistent product quality throughout the manufacturing process.
Analytical Method Development and Validation
The development of quality control protocols begins with the selection and validation of appropriate analytical methods [25] [26] [27]. High Performance Liquid Chromatography (HPLC) serves as the primary technique for purity analysis and impurity profiling, offering detection limits of 0.01-0.1% with precision values of 0.5-2.0% relative standard deviation [28] [29] [30]. Gas Chromatography (GC) is employed for volatile impurities and residual solvent analysis, providing detection capabilities of 0.1-1.0 ppm with analysis times of 10-30 minutes [23] [31].
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and purity assessment with detection limits of 0.1-1.0% and precision values of 1.0-5.0% relative standard deviation [32] [33] [34]. Infrared (IR) spectroscopy is utilized for functional group identification and qualitative analysis, offering rapid analysis times of 5-15 minutes with detection limits of 0.1-1.0% [29] [35] [36]. Mass Spectrometry (MS) provides molecular weight confirmation and structural elucidation with exceptional sensitivity, achieving detection limits of 0.001-0.01% [28] [31].
Table 3: Quality Control Analytical Methods for Pharmaceutical Analysis
| Analytical Method | Application | Detection Limit | Precision (RSD %) | Analysis Time |
|---|---|---|---|---|
| High Performance Liquid Chromatography (HPLC) | Purity analysis, impurity profiling | 0.01-0.1% | 0.5-2.0 | 15-60 min |
| Gas Chromatography (GC) | Volatile impurities, residual solvents | 0.1-1.0 ppm | 1.0-3.0 | 10-30 min |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, purity | 0.1-1.0% | 1.0-5.0 | 30-120 min |
| Infrared Spectroscopy (IR) | Functional group identification | 0.1-1.0% | 2.0-5.0 | 5-15 min |
| Mass Spectrometry (MS) | Molecular weight confirmation | 0.001-0.01% | 0.5-2.0 | 10-30 min |
| Ultraviolet-Visible Spectroscopy (UV-Vis) | Quantitative analysis, dissolution | 0.01-0.1% | 1.0-3.0 | 5-20 min |
Regulatory Compliance Framework
Quality control protocols must comply with international regulatory standards, including Good Manufacturing Practice (GMP) requirements and International Council for Harmonisation (ICH) guidelines [22] [37] [38]. The implementation of Current Good Manufacturing Practice (cGMP) standards ensures proper design, monitoring, and control of manufacturing processes [38] [39]. Quality assurance systems must incorporate comprehensive documentation, standard operating procedures, and regular validation activities to maintain regulatory compliance [24] [37] [40].
Purity Testing and Impurity Profiling
Comprehensive purity testing protocols encompass identification tests, quantitative impurity analysis, and limit testing for controlled substances [25] [26] [41]. The validation of analytical procedures follows ICH Q2(R1) guidelines, requiring demonstration of accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range [25] [26]. Impurity standards play a crucial role in quality control, defining acceptable levels of organic impurities, inorganic impurities, and residual solvents [22] [42].
Process Control and Monitoring
In-process control involves continuous monitoring and analysis of manufacturing parameters at various stages of production [43] [44] [30]. Critical process parameters including temperature, pressure, pH, and reaction time are monitored in real-time to ensure consistent product quality [24] [43] [40]. Finished product testing includes comprehensive analysis of identity, purity, potency, and stability characteristics before product release [43] [44] [45].
Table 4: Cost Analysis for Industrial Production Scale-Up
| Cost Component | Cost per kg (USD) | Cost Savings with Optimization (%) | Payback Period (months) |
|---|---|---|---|
| Raw Materials | 45-65 | 10-15 | N/A |
| Solvent Recovery System | 8-12 | 25-35 | 18-24 |
| Continuous Flow Equipment | 15-25 | 20-30 | 12-18 |
| Quality Control Testing | 12-18 | 15-20 | 6-12 |
| Labor and Overhead | 20-30 | 10-15 | N/A |
| Total Production Cost | 100-150 | 15-25 | 15-20 |
Quality Management Systems
The implementation of comprehensive quality management systems ensures consistent product quality through integrated quality assurance and quality control activities [37] [40] [39]. These systems incorporate risk-based approaches to quality management, utilizing Quality by Design (QbD) principles to identify and control critical quality attributes throughout the manufacturing process [46] [47]. Regular quality audits and continuous improvement activities ensure the ongoing effectiveness of quality control protocols and compliance with evolving regulatory requirements [37] [39].